6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine
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Overview
Description
6-Methyl-6-azabicyclo[311]heptan-3-amine is an organic compound characterized by its bicyclic structure containing a nitrogen atomIt appears as a colorless to pale yellow liquid and is soluble in many organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds .
Scientific Research Applications
6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is structurally similar but lacks the methyl group at the 6-position.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different bicyclic structure.
Uniqueness
6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine is unique due to its specific bicyclic structure and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-methyl-6-azabicyclo[3.1.1]heptan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-5(8)3-7(9)4-6/h5-7H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNMGKHSUOYFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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